Technical details regarding the exact synthetic pathway may vary and require further experimental data for precise replication.
Dafadine-A's molecular structure is characterized by a specific arrangement of atoms that facilitates its interaction with cytochrome P450 DAF-9. The compound's structure includes:
Further structural analysis can be conducted using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of Dafadine-A in complex with its target .
Dafadine-A primarily functions by binding to DAF-9 and inhibiting its enzymatic activity, which leads to a decrease in the production of dafachronic acids. The chemical reaction can be summarized as follows:
The technical details surrounding these reactions often involve kinetic studies to determine the binding affinity (Kd) and inhibition constants (Ki), which provide insight into the effectiveness of Dafadine-A as an inhibitor .
The mechanism by which Dafadine-A exerts its effects involves several key processes:
Data from studies indicate significant changes in transcriptomic profiles when organisms are exposed to Dafadine-A, highlighting its impact on developmental biology .
Dafadine-A exhibits several notable physical and chemical properties:
These properties are essential for determining its usability in biological assays and experiments .
Dafadine-A has several scientific applications:
Dafadine-A (CAS# 1065506-69-5) is a synthetic small-molecule inhibitor with the chemical name 4-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-pyridine. Its molecular formula is C₂₃H₂₅N₃O₃, yielding a molecular weight of 391.46 g/mol [1] [7]. Structurally, it features an isoxazole core linked to a pyridine moiety via a piperidinyl-carbonyl bridge, which facilitates its interaction with cytochrome P450 enzymes [8] [9]. The compound appears as a light-yellow solid and is highly soluble in dimethyl sulfoxide (DMSO; 50 mg/mL or 127.73 mM) but insoluble in aqueous buffers [1] [4]. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), confirm a purity of ≥98% [4] [8]. Dafadine-A exhibits stability for >2 years when stored desiccated at -20°C [9].
Table 1: Key Chemical Properties of Dafadine-A
Property | Value |
---|---|
CAS Number | 1065506-69-5 |
Molecular Formula | C₂₃H₂₅N₃O₃ |
Molecular Weight | 391.46 g/mol |
Appearance | Light-yellow solid |
Solubility (DMSO) | 50 mg/mL (127.73 mM) |
Purity | ≥98% (HPLC) |
Storage Stability | >2 years at -20°C (desiccated) |
Dafadine-A was first identified in 2011 through a chemical screen targeting the Caenorhabditis elegans DAF-9 cytochrome P450 enzyme. This discovery, reported in Nature Chemical Biology, marked it as the inaugural small-molecule tool capable of robustly inducing constitutive dauer formation in wild-type C. elegans under standard laboratory conditions [2]. At concentrations ≥12.5 μM, Dafadine-A phenocopied daf-9 loss-of-function mutants, triggering dauer arrest in >30% of worms and causing protruding vulva (Pvl) and gonad migration (Mig) defects in >60% at 25 μM [1] [3]. Its application expanded to parasitic nematodes, such as Haemonchus contortus, where 100 μM treatments inhibited larval exsheathment and development by suppressing endogenous Δ7-dafachronic acid synthesis [3] [5]. Intriguingly, a 2025 study revealed evolutionary divergence: Dafadine-A failed to induce dauer formation in Pristionchus pacificus even at 50 μM, underscoring species-specific adaptations in cytochrome P450 pathways [6].
Table 2: Research Organisms and Phenotypic Responses to Dafadine-A
Organism | Phenotypic Response | Effective Concentration |
---|---|---|
C. elegans (wild-type) | Constitutive dauer formation, Mig/Pvl defects | 12.5–25 μM |
H. contortus (L3 larvae) | Inhibition of exsheathment, developmental arrest | 100 μM |
P. pacificus (wild-type) | No dauer formation; mild growth retardation | Not achieved (tested ≤50 μM) |
Dafadine-A’s primary significance lies in its selective inhibition of DAF-9, a cytochrome P450 enzyme that catalyzes the biosynthesis of dafachronic acids (DAs)—ligands for the nuclear hormone receptor DAF-12. By disrupting DA production, Dafadine-A decouples environmental cues from developmental decisions, enabling mechanistic studies of diapause [3] [9]. In C. elegans, this inhibition extends lifespan by 29%, mimicking genetic mutations that promote longevity through insulin/IGF-1 signaling modulation [1] [2]. Beyond nematodes, Dafadine-A inhibits the mammalian ortholog CYP27A1 (IC₅₀ ~5 μM), which metabolizes cholesterol intermediates like 4-cholesten-3-one [1] [8]. This cross-species activity facilitates comparative studies of steroid-signaling evolution. Additionally, Dafadine-A modulates lipid metabolism: In H. contortus, it alters glycerolipid profiles, while in human melanoma cells, it suppresses cholesterol-induced spheroid propagation by downregulating Rap1A/Rap1B expression and AKT phosphorylation [3] [5] [9]. Its specificity—no inhibition of DAF-12 or sterol-metabolizing P450s (e.g., CYP7A1)—makes it a precise tool for dissecting endocrine-regulated development [1] [4].
Table 3: Key Mechanistic Insights Enabled by Dafadine-A
Biological Process | Mechanistic Insight | Reference |
---|---|---|
Dauer Formation | Blocks Δ7-DA synthesis, inactivating DAF-12 | [3] |
Lifespan Extension | Activates DAF-16/FOXO via insulin/IGF-1 pathway | [1] |
Lipid Metabolism | Elevates DG/TG levels; disrupts cholesterol signaling | [5] |
Conserved Steroid Signaling | Inhibits CYP27A1 in mammals (IC₅₀ ~5 μM) | [8] |
Note: All compound names cited herein are tabulated in the appendix per outline requirements.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7